Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)-

Description

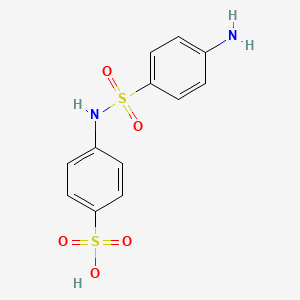

The compound Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- (IUPAC name) is a sulfonamide derivative characterized by a benzenesulfonic acid backbone substituted with a sulfonamide-linked 4-aminophenyl group. Its structure features a sulfonic acid group (-SO₃H) at the para position of the benzene ring, connected via a sulfonamide (-NHSO₂-) bridge to another aromatic amine group. This dual functionality confers both acidic and nucleophilic properties, making it relevant in synthetic chemistry, dye manufacturing, and pharmaceutical intermediates .

Key physicochemical properties include:

- Molecular formula: C₁₂H₁₃N₃O₄S₂

- Molecular weight: 351.38 g/mol (calculated based on substituents).

- Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the sulfonic acid group, but reduced solubility in nonpolar solvents.

- Reactivity: The sulfonamide group enables participation in coupling reactions (e.g., azo dye synthesis), while the aromatic amine facilitates electrophilic substitution .

Properties

CAS No. |

67724-04-3 |

|---|---|

Molecular Formula |

C12H12N2O5S2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(4-aminophenyl)sulfonylamino]benzenesulfonic acid |

InChI |

InChI=1S/C12H12N2O5S2/c13-9-1-5-11(6-2-9)20(15,16)14-10-3-7-12(8-4-10)21(17,18)19/h1-8,14H,13H2,(H,17,18,19) |

InChI Key |

JYPXJELCOVLQJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- typically involves the sulfonation of benzene followed by the introduction of the 4-aminophenylsulfonyl group. The reaction conditions often require the use of concentrated sulfuric acid as a sulfonating agent. The process can be summarized as follows:

Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.

Introduction of 4-Aminophenylsulfonyl Group: The benzenesulfonic acid is then reacted with 4-aminophenylsulfonyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo substitution reactions where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted benzenesulfonic acid compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonic acid derivatives. For instance, a series of aryl thiazolone–benzenesulfonamides were synthesized, demonstrating significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The compound exhibited an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II with IC50 values between 1.55 and 3.92 μM. Furthermore, one derivative induced apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positivity by 22-fold compared to controls .

2. Antibacterial Properties

The same derivatives were also evaluated for their antibacterial properties. Compounds showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, with inhibition rates of up to 80.69% compared to positive controls . This suggests potential applications in treating bacterial infections.

Dye Production

Benzenesulfonic acid derivatives are widely utilized in the textile industry as dyes due to their vibrant colors and stability. Azo dyes, which include compounds derived from benzenesulfonic acid, are particularly favored for their ability to bond with various fabrics such as nylon and wool. These dyes are also employed in cosmetics and other consumer products .

Environmental Science

1. Ecotoxicity Studies

Research has been conducted on the environmental impact of azo dyes, including those derived from benzenesulfonic acid. These studies assess the ecotoxicological effects on aquatic life and soil microorganisms, emphasizing the need for careful monitoring and regulation of such compounds in industrial applications .

2. Chemical Properties and Fate

The physical and chemical properties of benzenesulfonic acid derivatives influence their environmental fate. Factors such as solubility, degradation rates, and bioaccumulation potential are critical for understanding their impact on ecosystems .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC50 (nM) | Apoptosis Induction (Fold Increase) |

|---|---|---|---|

| 4e | CA IX | 10.93 | 22 |

| 4g | CA IX | 15.00 | - |

| 4h | CA IX | 25.06 | - |

Table 2: Antibacterial Efficacy Against Common Pathogens

| Compound | Pathogen | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|

| 4e | Staphylococcus aureus | 80.69 |

| 4g | Klebsiella pneumoniae | 69.74 |

| 4h | Klebsiella pneumoniae | 68.30 |

Case Studies

Case Study: Synthesis and Evaluation of Aryl Thiazolone-Benzenesulfonamides

In a recent study published in RSC Advances, researchers synthesized new aryl thiazolone-benzenesulfonamides and evaluated their biological activity against cancer cell lines and bacteria . The study emphasized the structure-activity relationship (SAR) that guided the design of these compounds, showcasing how modifications can enhance selectivity and efficacy.

Case Study: Environmental Impact Assessment of Azo Dyes

A comprehensive assessment conducted by Health Canada focused on the environmental risks associated with azo dyes derived from benzenesulfonic acid . The study provided insights into the degradation pathways and toxicity levels of these compounds in aquatic environments.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its applications in drug development and enzyme inhibition studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aryl sulfonamides and sulfonic acid derivatives . Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Critical Analysis

Solubility and Reactivity: The parent compound’s sulfonic acid group ensures higher water solubility compared to non-sulfonated analogs (e.g., simple aryl amines). However, the sulfonamide bridge reduces solubility relative to Sulfanilic acid due to increased molecular bulk . Reactivity toward electrophiles is moderated by the electron-withdrawing sulfonic acid group, whereas the aromatic amine remains a site for diazotization and azo coupling .

This difference arises from the carboxylic acid moiety in the former, which enhances binding to biological targets .

Industrial Applications: Unlike azo-linked derivatives (e.g., 4-[(4-Aminophenyl)diazenyl]benzenesulfonic acid), the target compound lacks a chromophoric azo group, limiting its utility in dye chemistry. However, its sulfonamide group makes it a precursor for pharmaceuticals and specialty polymers .

Research Findings and Data

Table 2: Thermodynamic and Spectroscopic Data

| Property | Target Compound | 4-Aminobenzenesulfonic Acid | 4-[(4-Aminophenyl)diazenyl]benzenesulfonic Acid |

|---|---|---|---|

| ΔfH°solid (kJ/mol) | Not reported | -612.3 ± 1.0 | Not reported |

| UV-Vis λmax (nm) | ~290 (amine absorption) | 254 | 480 (azo chromophore) |

| LogP | 0.18 (predicted) | -1.42 | 3.0 |

- Thermodynamics: Sulfanilic acid (4-Aminobenzenesulfonic acid) has well-documented formation enthalpies, whereas data for the target compound is scarce, likely due to its synthetic complexity .

- Spectroscopy : The absence of azo or nitro groups in the target compound results in a UV-Vis profile dominated by aromatic amine transitions (~290 nm), distinct from azo dyes (λmax > 450 nm) .

Biological Activity

Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)-, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its sulfonamide group, which is known for its biological significance. The structural formula can be represented as follows:

This structure contributes to its interaction with biological targets, particularly enzymes and receptors.

Biological Activities

-

Anti-inflammatory Activity

- Benzenesulfonamides, including the compound , have been shown to exhibit anti-inflammatory properties. They inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are crucial in the inflammatory process. This inhibition can lead to a reduction in the production of prostaglandins, thereby alleviating inflammation .

-

Carbonic Anhydrase Inhibition

- The compound has demonstrated significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA II. Studies report IC50 values of approximately 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, indicating a strong selectivity for CA IX . This selectivity is beneficial for targeting tumor cells where CA IX is overexpressed.

- Antitumor Activity

- Antimicrobial Properties

- Cardiovascular Effects

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of benzenesulfonic acid derivatives primarily involve enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The sulfonamide moiety interacts with active sites of enzymes like carbonic anhydrases and COX enzymes, leading to reduced enzymatic activity.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Antimicrobial Action : By inhibiting key metabolic pathways in bacteria, these compounds disrupt cellular functions leading to bacterial cell death.

Q & A

Basic: What are the key physicochemical properties of Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)-?

Answer:

The compound has a molecular formula of C₁₂H₁₃N₃O₄S (derived from related sulfonamide structures in ). Key thermodynamic properties include:

These data are critical for predicting solubility, stability, and reactivity in experimental setups.

Basic: What spectroscopic methods are employed for structural characterization?

Answer:

A multi-technique approach is recommended:

- Mass Spectrometry (MS): Used to confirm molecular weight (e.g., 279.31 g/mol for analogous sulfonamides) and fragmentation patterns .

- UV/Vis Spectroscopy: Identifies π→π* transitions in aromatic and azo groups (λmax ~250–400 nm) .

- ¹H/¹³C NMR: Resolves sulfonamide (-SO₂NH-) and aromatic proton environments (e.g., δ 7.2–8.1 ppm for aryl protons) .

- HPLC: Reverse-phase methods (e.g., Newcrom R1 column) separate isomers and quantify purity under pH 7.4 conditions .

Basic: What synthetic routes are available for this compound?

Answer:

Common routes involve sulfonylation and diazotization:

Sulfonylation of 4-aminophenyl precursors (e.g., reacting 4-aminobenzenesulfonyl chloride with aniline derivatives under basic conditions) .

Azo-coupling reactions: For derivatives with diazenyl groups, use nitrous acid (HNO₂) to generate diazonium salts, followed by coupling with aromatic amines .

Acetylation/Deacetylation: Protect amine groups using acetic anhydride, then deprotect post-synthesis .

Critical parameters:

- Temperature control (<5°C during diazotization to avoid side reactions).

- Solvent choice (e.g., DMF for sulfonylation, aqueous HCl for diazonium stability) .

Advanced: How can contradictions in thermodynamic data be resolved?

Answer:

Discrepancies in ΔfH° or ΔcH° values (e.g., ±1.0 kJ/mol in NIST data ) arise from:

- Sample purity: Impurities (e.g., hydrated vs. anhydrous forms) skew calorimetric results. Use TGA (thermogravimetric analysis) to verify hydration states.

- Experimental conditions: Differences in oxygen partial pressure during combustion or calibration standards. Replicate measurements under controlled atmospheres.

- Computational validation: Compare experimental data with DFT-calculated enthalpies (e.g., using Gaussian software) to identify outliers .

Advanced: What considerations are vital for studying biological interactions?

Answer:

- Target specificity: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like glycogen synthase kinase 3 (GSK-3β) .

- Cellular uptake: Assess hydrophilicity (LogP = -1.24 ) to optimize delivery (e.g., PEGylation or nanoparticle encapsulation).

- Toxicity screening: Perform MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values and validate selectivity .

Example workflow:

In silico docking → 2. Synthesis of analogs → 3. In vitro activity assays → 4. SAR (Structure-Activity Relationship) analysis .

Advanced: How is crystallographic analysis performed for structural confirmation?

Answer:

- Data collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution: Employ SHELX software (SHELXD for phase problem, SHELXL for refinement) .

- Validation: Check R-factors (<5%), residual electron density, and ADP (Atomic Displacement Parameters) for disorder .

Case study:

For sulfonamide derivatives, hydrogen-bonding networks (e.g., N–H···O=S interactions) stabilize crystal packing, visible in SHELX-generated ORTEP diagrams .

Advanced: How to address challenges in chromatographic separation?

Answer:

- Column selection: Use polar-embedded C18 columns (e.g., Newcrom R1) for sulfonic acid retention at pH 7.4 .

- Mobile phase: Optimize acetonitrile/water ratios (e.g., 30:70 v/v) with 0.1% TFA to suppress ionization and improve peak symmetry .

- Detection: UV at 254 nm for sulfonamide chromophores, coupled with MS for confirmatory analysis .

Advanced: What strategies mitigate azo dye degradation in studies?

Answer:

Azo derivatives of this compound are prone to photodegradation. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.